molecular formula C27H25N2NaO7S2 B041107 Acid green 50 CAS No. 3087-16-9

Acid green 50

Cat. No. B041107
CAS RN: 3087-16-9
M. Wt: 577.6 g/mol
InChI Key: WDPIZEKLJKBSOZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of AG50 and similar compounds emphasizes green chemistry principles, aiming to minimize environmental impact. Patel et al. (2021) highlighted the importance of using eco-friendly raw materials and methodologies in the synthesis of chemical compounds, focusing on the advantages of green technologies in chemistry. Although the review primarily discusses arginine-derived complexes, the emphasis on eco-friendly synthesis methods is relevant to the broader context of AG50 synthesis (Patel et al., 2021).

Molecular Structure Analysis

Understanding the molecular structure of AG50 is crucial for its application and synthesis. However, specific studies on AG50's molecular structure were not identified in this search. Generally, molecular structure analysis involves using various spectroscopic methods to elucidate the compound's structure, providing insights into its chemical behavior and interaction capabilities.

Chemical Reactions and Properties

AG50's chemical reactions and properties are influenced by its structure, which allows for specific interactions and reactions with other substances. Sharma et al. (2009) reviewed the green synthesis of silver nanoparticles, showcasing methods that could be applicable to AG50, emphasizing reactions that involve eco-friendly approaches and minimize toxic byproducts (Sharma et al., 2009).

Physical Properties Analysis

The physical properties of AG50, such as solubility, melting point, and absorption spectrum, play a pivotal role in its application. Chavan (2022) focused on the green synthesis and characterization of nanoparticles, detailing methods that ascertain the physical characteristics of synthesized compounds. Although this study does not directly address AG50, the analytical techniques described are pertinent to understanding AG50's physical properties (Chavan, 2022).

Chemical Properties Analysis

The chemical properties of AG50, including reactivity, stability, and degradation, are crucial for its effective use. Mondal et al. (2020) provided an overview of green synthesis techniques for iron-based nanoparticles, highlighting environmentally friendly methods that could be relevant to studying AG50's chemical properties. This review underscores the shift towards sustainable synthesis processes that are less harmful to the environment (Mondal et al., 2020).

Scientific Research Applications

  • Synthesis of Noncanonical Amino Acids : Acid green 50 can be used to synthesize novel noncanonical amino acids, expanding the diversity of protein building blocks for scientific and biomedical applications (Wang et al., 2021).

  • Green Synthesis of Hyaluronic Acid Fibers : This chemical plays a role in the green synthesis of hyaluronic acid fibers containing silver nanoparticles, illustrating its potential in biomedical material development (Abdel-Mohsen et al., 2012).

  • Biocompatible Materials for 'Green' Electronics : Acid green 50 is an emerging research area focused on developing environmentally safe and biocompatible materials, crucial for sustainable and 'green' electronics (Irimia‐Vladu, 2014).

  • Environmental Applications in Chemistry : The chemical is also relevant in green chemistry techniques, like the synthesis of adipic acid, showcasing its importance in both academic and industrial research labs (Reed & Hutchison, 2000).

  • Catalysis in Organic Synthesis : In catalysis, Acid green 50 facilitates the green method for immobilizing iminodiacetic acid-Ni complex on magnetic nanoparticles, enhancing the synthesis of certain organic compounds (Tamoradi et al., 2020).

  • Solid Acids in Green Chemistry : Additionally, it's implicated in the development of solid acids based on micelle-templated silicas for greening fine and specialty chemicals manufacturing processes (Clark, 2002).

Safety And Hazards

Acid Green 50 can be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this substance .

Future Directions

Acid Green 50–PVA composite films have shown high optical limiting efficiency due to strong reverse saturable absorption at a certain wavelength, making them potential candidates for eye and sensor protection devices . These low-cost, versatile, and environmentally friendly AG 50–PVA films hold promise to produce efficient optical devices for photonic applications .

properties

IUPAC Name

sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7S2.Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;/h5-16H,1-4H3,(H2,31,32,33,34,35,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPIZEKLJKBSOZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N2NaO7S2
Record name GREEN S
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046577
Record name Acid green 50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark blue or dark green powder or granules
Record name GREEN S
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Acid green 50

CAS RN

3087-16-9
Record name Acid Green 50
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003087169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl](2-hydroxy-3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid green 50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[4-(dimethylamino)-α-(2-hydroxy-3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID GREEN 50
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7E8Y9D0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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